molecular formula C9H12ClNO3 B3204589 (R)-2-amino-2-(2-methoxyphenyl)acetic acid hydrochloride CAS No. 103889-79-8

(R)-2-amino-2-(2-methoxyphenyl)acetic acid hydrochloride

Cat. No.: B3204589
CAS No.: 103889-79-8
M. Wt: 217.65 g/mol
InChI Key: BKBZFMACMXQMMJ-DDWIOCJRSA-N
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Description

(R)-2-Amino-2-(2-methoxyphenyl)acetic acid hydrochloride (CAS: 103889-79-8) is a chiral α-amino acid derivative characterized by a methoxy group at the ortho position of the phenyl ring. Its molecular formula is C₉H₁₂ClNO₃, with a molecular weight of 217.65 g/mol . The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents. Key structural features include:

  • Ortho-methoxy group: Electron-donating via resonance, influencing electronic and steric properties.
  • Chiral center: The (R)-configuration at the α-carbon is critical for biological activity and synthetic applications.
  • Acetic acid backbone: Facilitates salt formation and interaction with biological targets.

Safety Profile: The compound is classified with hazard statements H315 (skin irritation) and H319 (eye irritation), requiring handling under inert atmospheres at room temperature .

Properties

IUPAC Name

(2R)-2-amino-2-(2-methoxyphenyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-13-7-5-3-2-4-6(7)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBZFMACMXQMMJ-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-2-(2-methoxyphenyl)acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxybenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride, followed by dehydration.

    Reduction: The nitrile group is reduced to an amine using hydrogenation or other reducing agents.

    Resolution: The racemic mixture of the amino acid is resolved into its enantiomers using chiral resolution techniques.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for ®-2-amino-2-(2-methoxyphenyl)acetic acid hydrochloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

®-2-amino-2-(2-methoxyphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: 2-hydroxyphenylacetic acid.

    Reduction: 2-amino-2-(2-hydroxyphenyl)acetic acid.

    Substitution: 2-amino-2-(2-alkoxyphenyl)acetic acid derivatives.

Scientific Research Applications

®-2-amino-2-(2-methoxyphenyl)acetic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-amino-2-(2-methoxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group enhances its binding affinity to these targets, leading to modulation of biological pathways. The compound may inhibit enzyme activity or alter receptor signaling, resulting in therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs, emphasizing substituent effects:

Compound Name CAS Molecular Formula Molecular Weight Substituent(s) Key Properties
(R)-2-Amino-2-(2-methoxyphenyl)acetic acid hydrochloride 103889-79-8 C₉H₁₂ClNO₃ 217.65 2-OCH₃ High polarity due to methoxy EDG; ortho steric hindrance
(R)-2-Amino-2-(4-chlorophenyl)acetic acid hydrochloride N/A C₈H₉Cl₂NO₂ 230.07 4-Cl Electron-withdrawing Cl increases acidity; para position reduces steric effects
2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride 1219399-79-7 C₈H₈FNO₂·HCl 205.61 4-F Fluorine’s electronegativity enhances metabolic stability; lower molecular weight
(R)-2-Amino-2-(2-chlorophenyl)acetic acid hydrochloride 1045712-21-7 C₈H₉Cl₂NO₂ 230.07 2-Cl Ortho-Cl increases steric hindrance; potential for altered receptor binding
2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride 2411635-69-1 C₈H₈ClF₂NO₂ 223.60 2,6-F₂ Enhanced steric and electronic effects; improved lipophilicity
(R)-2-Amino-2-phenylacetic acid N/A C₈H₉NO₂ 151.16 None Baseline compound; lower solubility in aqueous media

Key Observations :

  • Substituent Position : Ortho-substituted analogs (e.g., 2-OCH₃, 2-Cl) exhibit greater steric hindrance than para-substituted derivatives, impacting synthetic accessibility and biological interactions.
  • Solubility: Hydrochloride salts universally enhance water solubility, but lipophilic groups (e.g., tert-butyl in unrelated ethanol derivatives) reduce it .

Critical Analysis of Substituent Effects

  • Methoxy vs. Chloro : Methoxy’s EDG nature may improve solubility but reduce reactivity in electrophilic substitutions compared to chloro’s EWG effects .
  • Ortho vs. Para Substitution : Ortho-substituted compounds face synthetic challenges due to steric hindrance but offer unique binding profiles in drug design .
  • Fluorine’s Role : Fluorine’s small size and electronegativity optimize pharmacokinetic properties, making fluorophenyl analogs prevalent in drug discovery .

Biological Activity

(R)-2-amino-2-(2-methoxyphenyl)acetic acid hydrochloride, commonly referred to as a derivative of amino acids, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₉H₁₁NO₃·HCl
  • Molecular Weight : 201.65 g/mol
  • IUPAC Name : (R)-2-amino-2-(2-methoxyphenyl)acetic acid hydrochloride

This compound features a methoxy group on a phenyl ring, which influences its biological interactions and pharmacological properties.

The biological activity of (R)-2-amino-2-(2-methoxyphenyl)acetic acid hydrochloride is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : It acts on neurotransmitter receptors, particularly in the central nervous system (CNS), influencing glutamate receptor activity. This interaction can modulate synaptic transmission and has implications for neurological disorders.
  • Enzyme Interaction : The compound is utilized in studying enzyme-substrate interactions due to its structural similarity to natural amino acids, which allows it to mimic substrate behavior in biochemical pathways .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties:

  • Antibacterial Effects : The compound shows effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to have a minimum inhibitory concentration (MIC) of 0.0195 mg/mL against E. coli .
Bacterial StrainMIC (mg/mL)
E. coli0.0195
Bacillus mycoides0.0048
Staphylococcus aureus0.0048

Cytotoxicity

The cytotoxic effects of (R)-2-amino-2-(2-methoxyphenyl)acetic acid hydrochloride have been evaluated in various cancer cell lines:

  • A study indicated that compounds similar to this one exhibited cytotoxicity with cell viability dropping significantly below 6.79% in treated cancer cells .
Cell LineViability (%)
MCF-7 (Breast Cancer)<6.79
HCT-116 (Colorectal)<6.79

Case Studies

  • Neuroprotective Effects : Research has highlighted the potential of this compound as a neuroprotective agent targeting AMPA receptors, which are critical in excitatory neurotransmission and implicated in various neurodegenerative diseases .
  • Antihyperlipidemic Activity : In vivo studies have shown that derivatives of this compound can exhibit significant antihyperlipidemic activity when tested on high-fat diet-induced hyperlipidemia models in rats .

Pharmacokinetics

The pharmacokinetic profile suggests that the stability of the Boc group in biological systems allows for prolonged activity, enhancing the compound's therapeutic potential. Factors such as temperature, pH, and reagent presence influence the compound's action environment .

Q & A

Basic Questions

Q. What are the key synthetic routes for (R)-2-amino-2-(2-methoxyphenyl)acetic acid hydrochloride, and how is enantiomeric purity ensured during synthesis?

  • Synthetic Routes : A multi-step approach is typically employed, starting with the Friedel-Crafts alkylation of 2-methoxyphenylacetic acid derivatives to introduce the amino group. For chiral resolution, asymmetric hydrogenation or enzymatic catalysis is used to favor the (R)-enantiomer .
  • Enantiomeric Purity : Chiral chromatography (e.g., using polysaccharide-based columns) or diastereomeric salt formation with chiral resolving agents ensures >99% enantiomeric excess. Polarimetry and chiral HPLC validate purity post-synthesis .

Q. What spectroscopic methods are recommended for characterizing the structural integrity of this compound?

  • 1H/13C NMR : Confirms the methoxy group (δ ~3.8 ppm for –OCH3), aromatic protons (δ 6.8–7.2 ppm), and α-amino acid backbone (δ 4.1–4.5 ppm for the chiral center) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies the molecular ion peak (e.g., [M+H]+ at m/z 215.6) and fragmentation patterns .
  • IR Spectroscopy : Identifies key functional groups (e.g., –NH3+ stretch at ~2500 cm⁻¹, C=O at ~1700 cm⁻¹) .

Q. What are the critical parameters for maintaining stability during storage?

  • Storage Conditions : Store in sealed, moisture-proof containers under inert gas (N2/Ar) at room temperature. Avoid exposure to light and humidity to prevent hydrolysis of the methoxy group or racemization .
  • Stability Monitoring : Periodic HPLC analysis (e.g., C18 column, UV detection at 254 nm) assesses degradation products over time .

Advanced Research Questions

Q. How do researchers resolve contradictions in biological activity data between the (R)-enantiomer and racemic mixtures?

  • Comparative Assays : Conduct parallel in vitro studies (e.g., enzyme inhibition, receptor binding) using enantiopure (R)-form and racemic mixtures. For example, in pain modulation assays, the (R)-enantiomer may show 10-fold higher IC50 values compared to the racemate due to stereoselective target interactions .
  • Computational Modeling : Molecular docking simulations (e.g., AutoDock Vina) predict enantiomer-specific binding affinities to biological targets, reconciling discrepancies in empirical data .

Q. What strategies optimize yield and purity in multi-step syntheses?

  • Reaction Optimization : Use Pd/C or Ru-BINAP catalysts for asymmetric hydrogenation (yield >85%, ee >98%). Adjust pH during hydrochloride salt formation (pH 4–5) to maximize crystallization efficiency .
  • Purification : Recrystallization from ethanol/water (7:3 v/v) removes byproducts, achieving >99% purity (HPLC). For scale-up, simulated moving bed (SMB) chromatography enhances throughput .

Q. How does the 2-methoxy substituent influence biological target interactions compared to analogs with halogen or hydroxyl groups?

  • Electron-Donating Effects : The methoxy group enhances π-π stacking with aromatic residues in enzyme active sites (e.g., IDO1 inhibition in ) but reduces solubility compared to –OH or –F analogs.
  • Comparative SAR : Analog substitution at the 2-position (e.g., 2-fluoro vs. 2-methoxy) alters binding kinetics. For instance, 2-methoxy derivatives show 30% higher binding affinity to serotonin receptors than 2-fluoro analogs due to improved hydrophobic interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.